N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests potential interactions with various biological targets
Mode of Action
The compound’s structure, which includes a benzothiazol ring and a piperidin ring, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Analysis
Biochemical Properties
N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it binds to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. For instance, it has been noted to affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, it can alter gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau, and adverse effects become more pronounced .
Metabolic Pathways
N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism itself involves oxidation and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of N’-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the mitochondria affects cellular respiration and energy production .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-18(19(26)22-13-15-4-3-11-27-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAIHUJEXICAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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